molecular formula C6H2Cl2FNO4S B3031016 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride CAS No. 125607-05-8

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B3031016
CAS No.: 125607-05-8
M. Wt: 274.05 g/mol
InChI Key: QQYXMCLSCRSLQP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl2FNO4S. It is a derivative of benzenesulfonyl chloride, featuring chloro, fluoro, and nitro substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride typically involves the chlorination, fluorination, and nitration of a benzene derivative. One common method starts with 2-chloro-4-fluorotoluene, which undergoes chlorination under high-pressure ultraviolet light to form the corresponding chlorinated product. This product is then hydrolyzed in the presence of a catalyst, followed by nitration to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and sulfonyl chloride groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction Products: The primary product is 2-chloro-4-fluoro-5-aminobenzenesulfonyl chloride.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in sulfonation reactions.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring increase the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzenesulfonyl chloride
  • 4-Chloro-3-nitrobenzenesulfonyl chloride
  • 2-Chloro-4-fluoro-5-nitrotoluene

Uniqueness

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents with the nitro and sulfonyl chloride groups provides a distinct set of chemical properties that are not found in other similar compounds .

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYXMCLSCRSLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470184
Record name 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125607-05-8
Record name 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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